Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate
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Overview
Description
Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate is an organic compound that belongs to the class of benzoylformates It is characterized by the presence of an ethyl ester group attached to a benzoylformate moiety, which is further substituted with tert-butyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate typically involves the esterification of 4-tert-butyl-2,6-dimethylbenzoylformic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction. The reaction mixture is typically subjected to distillation to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural features and the nature of the target enzyme. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Ethyl 4-tert-butylbenzoate: Similar structure but lacks the dimethyl substitution.
Ethyl 2,6-dimethylbenzoate: Similar structure but lacks the tert-butyl substitution.
Ethyl 4-tert-butyl-2,6-dimethylphenylacetate: Similar structure but with an acetyl group instead of a formyl group.
Uniqueness: Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate is unique due to the combination of tert-butyl and dimethyl substitutions on the benzoylformate moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
ethyl 2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-7-19-15(18)14(17)13-10(2)8-12(9-11(13)3)16(4,5)6/h8-9H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILGBPPXQQMZPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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